(5E)-5-(3-bromobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5E)-5-(3-bromobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a bromobenzylidene group and an isopropoxyphenyl group attached to a thiazolotriazole core
Preparation Methods
The synthesis of (5E)-5-(3-bromobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps. One common synthetic route includes the condensation of 3-bromobenzaldehyde with 4-isopropoxyaniline to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the thiazolotriazole core. The final step involves the oxidation of the thiazolotriazole intermediate to obtain the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
(5E)-5-(3-bromobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5E)-5-(3-bromobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug discovery and development.
Medicine: Preliminary studies suggest that it may have anticancer, antimicrobial, and anti-inflammatory properties, which could be explored for therapeutic applications.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-5-(3-bromobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, the compound may interfere with cellular signaling pathways, leading to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(5E)-5-(3-bromobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be compared with other similar compounds, such as:
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups but different structural features.
Acetylacetone: Another compound with keto-enol tautomerism, commonly used in organic synthesis.
Diketene: A reactive intermediate used in the synthesis of various organic compounds.
Properties
CAS No. |
618073-43-1 |
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Molecular Formula |
C20H16BrN3O2S |
Molecular Weight |
442.3 g/mol |
IUPAC Name |
(5E)-5-[(3-bromophenyl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H16BrN3O2S/c1-12(2)26-16-8-6-14(7-9-16)18-22-20-24(23-18)19(25)17(27-20)11-13-4-3-5-15(21)10-13/h3-12H,1-2H3/b17-11+ |
InChI Key |
UVFVKMOMHPOSNK-GZTJUZNOSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=CC=C4)Br)/SC3=N2 |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)Br)SC3=N2 |
Origin of Product |
United States |
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